Hydroxy Ziprasidone
Overview
Description
Hydroxy Ziprasidone is a derivative of Ziprasidone, an atypical antipsychotic used primarily to treat schizophrenia and bipolar disorder . This compound is a metabolite of Ziprasidone, formed through the hydroxylation process. It retains the core structure of Ziprasidone but includes an additional hydroxyl group, which can influence its pharmacological properties and interactions.
Mechanism of Action
Target of Action
Hydroxy Ziprasidone, like its parent compound Ziprasidone, primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . These receptors play a crucial role in managing schizophrenia and bipolar mania. The compound’s higher 5-HT2A/D2 receptor affinity ratio differentiates it from other antipsychotics .
Mode of Action
This compound interacts with its targets by binding to the 5-HT2A and D2 receptors. This binding inhibits excessive dopamine neurotransmission in the mesolimbic pathway of the brain, which is presumably responsible for the positive symptoms of schizophrenia . The compound’s interaction with these receptors results in changes that help manage symptoms of schizophrenia and bipolar disorder .
Biochemical Pathways
This compound affects several biochemical pathways. It is primarily oxidized by Cytochrome P450 3A4 (CYP3A4), yielding sulfoxide and sulfone derivatives . Additionally, two novel metabolic pathways, reductive cleavage and N-dearylation of the benzisothiazole ring, have been identified for Ziprasidone in humans . The metabolites resulting from these pathways include S-methyl-dihydroziprasidone and S-methyl-dihydro-ziprasidone sulfoxide .
Pharmacokinetics
This compound, like Ziprasidone, is extensively metabolized, with less than 5% of the administered dose excreted in urine and feces as unchanged drug . The compound’s absorption is rapid, with peak serum concentration of unchanged drug occurring at 2 to 6 hours post-dose . The clearance and volume of distribution of Ziprasidone are 18.74 L/h and 110.24 L, respectively . Co-administration of certain medications, such as lorazepam and valproic acid, can significantly influence the clearance of Ziprasidone .
Result of Action
The molecular and cellular effects of this compound’s action are reflected in its therapeutic effects. By binding to 5-HT2A and D2 receptors, it helps manage the symptoms of schizophrenia and bipolar disorder . Furthermore, it impacts cellular metabolism, as seen in the alteration of biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain co-medications can affect the drug’s pharmacokinetics . Additionally, factors such as patient’s age, liver and renal function, and body weight can also influence the drug’s action . Therefore, a comprehensive understanding of these factors is crucial for optimizing treatment strategies.
Preparation Methods
The synthesis of Hydroxy Ziprasidone involves several steps, starting from the base compound, Ziprasidone. One common method is the solvent-evaporation technique, where Ziprasidone is reacted with specific reagents under controlled conditions to introduce the hydroxyl group . Industrial production methods often involve high-shear granulation and solvent-evaporation techniques to ensure high yield and purity .
Chemical Reactions Analysis
Hydroxy Ziprasidone undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: This process can convert the hydroxyl group back to its original state or to other functional groups.
Substitution: The hydroxyl group can be replaced by other functional groups under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydroxy Ziprasidone has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of antipsychotic drugs and their derivatives.
Biology: Researchers use it to understand the biological effects of hydroxylated metabolites on cellular processes.
Medicine: It helps in exploring the pharmacokinetics and pharmacodynamics of Ziprasidone and its metabolites.
Industry: This compound is used in the development of sustained-release formulations to enhance bioavailability and reduce food effects
Comparison with Similar Compounds
Hydroxy Ziprasidone can be compared with other hydroxylated metabolites of antipsychotic drugs, such as Hydroxy Risperidone and Hydroxy Olanzapine. These compounds share similar metabolic pathways but differ in their pharmacological profiles and therapeutic applications . This compound is unique due to its specific interaction with serotonin and dopamine receptors, which distinguishes it from other hydroxylated antipsychotic metabolites .
Properties
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNREZQRIITXHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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